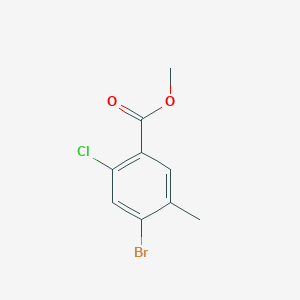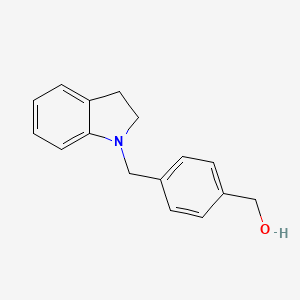
1-(6-Chloroquinolin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloroquinolin-3-yl)ethanone is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and materials science. This compound is characterized by the presence of a chloro group at the 6th position of the quinoline ring and an ethanone group at the 1st position.
Métodos De Preparación
The synthesis of 1-(6-Chloroquinolin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux conditions . This reaction leads to the formation of 1-{1-[2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones. The use of silver nanoparticles as a catalyst enhances the reaction rate and selectivity.
Análisis De Reacciones Químicas
1-(6-Chloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Alkylation: The compound can undergo O-alkylation reactions in the presence of electrophiles and metal catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(6-Chloroquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloroquinolin-3-yl)ethanone involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit mammalian topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of DNA synthesis and cell division, contributing to the compound’s anticancer properties. Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
Comparación Con Compuestos Similares
1-(6-Chloroquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as:
2-Chloroquinoline-3-carbaldehyde: This compound has a similar quinoline structure but with different functional groups, leading to distinct chemical and biological properties.
3-Chloro-4-(2-chloroquinolin-3-yl)-1-(substitutedphenyl)azetidin-2-one: This derivative exhibits potent antimicrobial activity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H8ClNO |
|---|---|
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
1-(6-chloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)9-4-8-5-10(12)2-3-11(8)13-6-9/h2-6H,1H3 |
Clave InChI |
XTLBSUNMBJYXSG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C2C=CC(=CC2=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


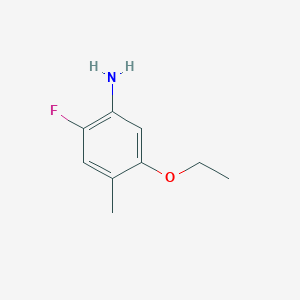

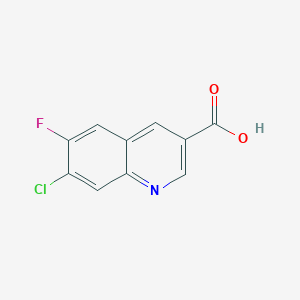
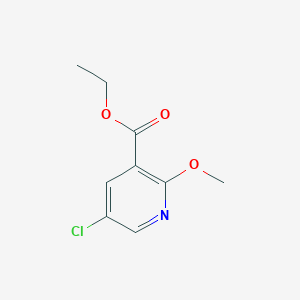
![4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane](/img/structure/B13933951.png)
![2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13933955.png)
![[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13933961.png)
![2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13933976.png)
![N-{3-[(2,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methoxybenzenesulfonamide](/img/structure/B13933977.png)

